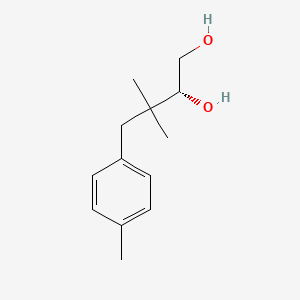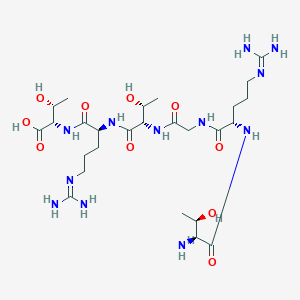![molecular formula C15H17NO B12593097 Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- CAS No. 651328-41-5](/img/structure/B12593097.png)
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is an organic compound with the molecular formula C14H15NO. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a methyl(4-methylphenyl)amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- typically involves the reaction of 4-methylphenylamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)phenol sulfate: Used as a photographic developer and hair dye.
4-[(4-Methoxyphenyl)amino]methylphenol: Used in the synthesis of azo dyes and dithiocarbamates.
Uniqueness
Phenol, 4-[[methyl(4-methylphenyl)amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Propiedades
Número CAS |
651328-41-5 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
4-[(N,4-dimethylanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO/c1-12-3-7-14(8-4-12)16(2)11-13-5-9-15(17)10-6-13/h3-10,17H,11H2,1-2H3 |
Clave InChI |
VOLPMCOQKLSNMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


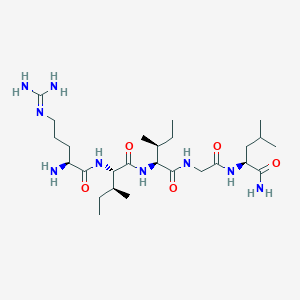
![2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]](/img/structure/B12593032.png)
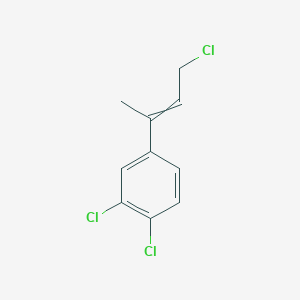
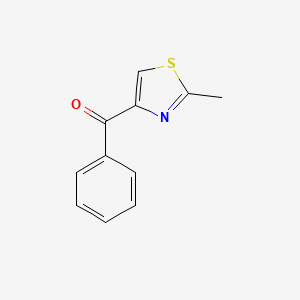
![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
propanedinitrile](/img/structure/B12593072.png)

![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzaldehyde](/img/structure/B12593076.png)
